Fluorescence-Based Single-Cell Detection Versus Chromogenic INT: Enabling Flow Cytometry and Microscopy Quantification
CTC is distinguished from the most structurally and functionally related comparator, INT (p-iodonitrotetrazolium violet), by producing a fluorescent rather than chromogenic formazan. In a direct head-to-head study with heat-stressed Listeria monocytogenes, CTC-generated formazan was detected by CCD imaging and automated image analysis, whereas INT required absorbance-based quantification incompatible with single-cell resolution [1]. The fluorescent CTC-formazan exhibits excitation at ~450 nm and emission at ~630 nm, permitting multiplexing with GFP, DAPI, or SYTO dyes in a single sample . INT formazan, by contrast, is a non-fluorescent violet precipitate measurable only by bulk extraction and spectrophotometry, precluding co-staining workflows [1]. This detection-mode divergence is not incremental but categorical: it determines whether viable-cell enumeration can be performed by flow cytometry (CTC-compatible) versus being restricted to plate-reader or filter-based accumulation assays (INT-limited) [2].
| Evidence Dimension | Detection modality and single-cell quantification compatibility |
|---|---|
| Target Compound Data | CTC: Fluorescent formazan (Ex ~450 nm, Em ~630 nm); compatible with flow cytometry, epifluorescence microscopy, and automated CCD image analysis for single-cell enumeration |
| Comparator Or Baseline | INT: Non-fluorescent chromogenic violet formazan; requires bulk solvent extraction and spectrophotometric absorbance measurement; not amenable to single-cell flow cytometry or fluorescence microscopy |
| Quantified Difference | Categorical difference: fluorescence vs. absorbance. CTC(+) cells enumerable at single-cell level via flow cytometry; INT(+) cells quantifiable only in population-average mode. |
| Conditions | Heat-stressed Listeria monocytogenes model; also validated in E. coli K-12, activated sludge, and marine bacterioplankton [1][2] |
Why This Matters
Procurement of CTC over INT is mandatory when the experimental endpoint requires flow-cytometric single-cell counting, fluorescence co-staining with phylogenetic probes (e.g., FISH), or epifluorescence-based direct viable counts — capabilities that chromogenic tetrazolium salts cannot deliver.
- [1] Bovill RA, Shallcross JA, Mackey BM. Comparison of the fluorescent redox dye 5-cyano-2,3-ditolyltetrazolium chloride with p-iodonitrotetrazolium violet to detect metabolic activity in heat-stressed Listeria monocytogenes cells. J Appl Bacteriol. 1994;77(4):353-358. PMID: 7989262. View Source
- [2] Sieracki ME, Cucci TL, Nicinski J. Flow cytometric analysis of 5-cyano-2,3-ditolyl tetrazolium chloride activity of marine bacterioplankton in dilution cultures. Appl Environ Microbiol. 1999;65(6):2409-2417. View Source
